molecular formula C11H15NO5 B14267671 Dimethyl [2-oxo-2-(pyrrolidin-1-yl)ethylidene]propanedioate CAS No. 133683-69-9

Dimethyl [2-oxo-2-(pyrrolidin-1-yl)ethylidene]propanedioate

Cat. No.: B14267671
CAS No.: 133683-69-9
M. Wt: 241.24 g/mol
InChI Key: DTELYWOOQDCZJD-UHFFFAOYSA-N
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Description

Dimethyl [2-oxo-2-(pyrrolidin-1-yl)ethylidene]propanedioate is a chemical compound characterized by the presence of a pyrrolidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a versatile scaffold for drug discovery .

Preparation Methods

The synthesis of Dimethyl [2-oxo-2-(pyrrolidin-1-yl)ethylidene]propanedioate typically involves the construction of the pyrrolidine ring from various cyclic or acyclic precursors. The synthetic routes often include:

Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often using catalytic processes and controlled reaction environments.

Chemical Reactions Analysis

Dimethyl [2-oxo-2-(pyrrolidin-1-yl)ethylidene]propanedioate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Dimethyl [2-oxo-2-(pyrrolidin-1-yl)ethylidene]propanedioate has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of biological pathways and mechanisms.

    Medicine: It has potential therapeutic applications due to its biological activity.

    Industry: It is used in the production of various chemical products.

Mechanism of Action

The mechanism of action of Dimethyl [2-oxo-2-(pyrrolidin-1-yl)ethylidene]propanedioate involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with proteins and enzymes, affecting their function and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Dimethyl [2-oxo-2-(pyrrolidin-1-yl)ethylidene]propanedioate can be compared with other similar compounds, such as:

  • Pyrrolizines
  • Pyrrolidine-2-one
  • Pyrrolidine-2,5-diones
  • Prolinol

These compounds share the pyrrolidine ring structure but differ in their substituents and functional groups, leading to different biological activities and applications. The uniqueness of this compound lies in its specific substituents and the resulting biological profile .

Properties

CAS No.

133683-69-9

Molecular Formula

C11H15NO5

Molecular Weight

241.24 g/mol

IUPAC Name

dimethyl 2-(2-oxo-2-pyrrolidin-1-ylethylidene)propanedioate

InChI

InChI=1S/C11H15NO5/c1-16-10(14)8(11(15)17-2)7-9(13)12-5-3-4-6-12/h7H,3-6H2,1-2H3

InChI Key

DTELYWOOQDCZJD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=CC(=O)N1CCCC1)C(=O)OC

Origin of Product

United States

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